molecular formula C8H5ClFNO2S B1523940 (4-Cyano-2-fluorophenyl)methanesulfonyl chloride CAS No. 1258640-95-7

(4-Cyano-2-fluorophenyl)methanesulfonyl chloride

Cat. No. B1523940
CAS RN: 1258640-95-7
M. Wt: 233.65 g/mol
InChI Key: KXJKOIIZOQIQNQ-UHFFFAOYSA-N
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Description

“(4-Cyano-2-fluorophenyl)methanesulfonyl chloride” is an organic compound . It has a molecular formula of C8H5ClFNO2S and a molecular weight of 233.65 g/mol.

Scientific Research Applications

Oxydiaphoric Inhibition by Methanesulfonyl Derivatives

  • Methanesulfonyl fluoride, a derivative similar to (4-Cyano-2-fluorophenyl)methanesulfonyl chloride, demonstrates oxydiaphoric (acid-transferring) inhibition properties against acetylcholinesterase. This inhibition leads to the formation of a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963).

Synthesis and Cyclisation in Organic Chemistry

  • The reaction of lithiated (phenylsulfonyl)methane with enantiomerically pure compounds results in high yields and excellent stereoselectivities for specific organic compounds (Craig, Jones, & Rowlands, 2000).

Catalytic Applications in Organic Synthesis

  • Iridium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane yields enantiopure fluorobis(phenylsulfonyl)methylated compounds with high regio- and enantioselectivity (Liu et al., 2009).
  • Similarly, cinchona alkaloid-catalyzed enantioselective reactions using fluorobis(phenylsulfonyl)methane have been developed (Mizuta et al., 2007).

Nucleophilic Fluoromethylation

  • A methodology for nucleophilic fluoromethylation using alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent has been reported. This method allows for the synthesis of alpha-fluorovinyl compounds and fluoroalkane derivatives (Prakash et al., 2009).

Molecular Structure Analysis

  • Studies on the molecular structure of methane sulfonyl chloride, a related compound, provide insights into the geometrical parameters essential for understanding the behavior of such molecules (Hargittai & Hargittai, 1973).

Formation of Complexes in Chemical Reactions

  • The formation of complexes involving derivatives of this compound has been observed in studies, contributing to the understanding of proton transfer and ionic pair formation in chemical reactions (Binkowska et al., 2008).

properties

IUPAC Name

(4-cyano-2-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO2S/c9-14(12,13)5-7-2-1-6(4-11)3-8(7)10/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJKOIIZOQIQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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